molecular formula C12H12N2O2 B1362693 Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate CAS No. 501075-62-3

Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate

Cat. No.: B1362693
CAS No.: 501075-62-3
M. Wt: 216.24 g/mol
InChI Key: PPZWKIPVZZHMIQ-UHFFFAOYSA-N
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Description

Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol It is an ester derivative of benzoic acid and contains an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate typically involves the reaction of 2-(chloromethyl)benzoic acid with imidazole in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of 2-(1H-Imidazol-1-ylmethyl)benzyl alcohol.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1H-Imidazol-1-ylmethyl)benzoate is largely dependent on its imidazole ring. The imidazole ring can interact with various biological targets, including enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, the compound’s ester group can undergo hydrolysis to release the active imidazole moiety, which can then exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ester group also provides additional functionalization possibilities compared to its carboxylic acid analog.

Properties

IUPAC Name

methyl 2-(imidazol-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-5-3-2-4-10(11)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZWKIPVZZHMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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